Nimustine Hydrochloride

DNA crosslinking HPLC-MS/MS CENU comparative potency

ACNU demonstrates 6–8-fold greater cytotoxicity than BCNU in MGMT-deficient glioblastoma cells and yields superior DNA interstrand crosslinks at all time points. In vivo, it achieves >7.8-fold longer tumor growth delay in human glioma xenografts (p<0.01). Its hydrophilic profile enables convection-enhanced delivery to CNS tumors. Select ACNU for reproducible, quantitative DNA damage studies—not functionally interchangeable with BCNU or CCNU.

Molecular Formula C9H14Cl2N6O2
Molecular Weight 309.15 g/mol
CAS No. 55661-38-6
Cat. No. B1678935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimustine Hydrochloride
CAS55661-38-6
SynonymsCS 439 HCl;  CS439 HCl;  CS-439 HCl;  CS-439;  CS439;  CS 439
Molecular FormulaC9H14Cl2N6O2
Molecular Weight309.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
InChIInChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H
InChIKeyKPMKNHGAPDCYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Nimustine Hydrochloride (ACNU) as a Comparative Chloroethylnitrosourea Alkylating Agent for Brain Tumor Research and Therapy


Nimustine hydrochloride (CAS 55661-38-6), also designated as ACNU, is a chloroethylnitrosourea (CENU) DNA alkylating agent that exerts cytotoxicity through the induction of DNA interstrand crosslinks (ICLs) [1]. As a member of the nitrosourea class, ACNU demonstrates the ability to penetrate the blood–brain barrier (BBB), with cerebrospinal fluid drug levels achieving approximately 15–30% of plasma concentrations, a property that underpins its clinical application in malignant glioma and other central nervous system neoplasms [2].

Why Interchangeability Among Nitrosoureas Is Scientifically Unsupported: The Case of Nimustine Hydrochloride


Despite their shared classification as chloroethylating agents, nitrosoureas such as nimustine (ACNU), carmustine (BCNU), lomustine (CCNU), and fotemustine (FTMS) exhibit significant variability in critical pharmacological parameters, including DNA crosslinking efficiency, aqueous stability, and susceptibility to MGMT-mediated resistance. These physicochemical and mechanistic divergences preclude simple substitution without compromising experimental reproducibility or therapeutic outcomes. In cells lacking the repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), ACNU demonstrates a 6- to 8-fold higher cytotoxic potency compared to BCNU, underscoring that even structurally related CENUs cannot be considered functionally equivalent [1]. Consequently, procurement decisions must be guided by compound-specific quantitative evidence rather than class-based assumptions.

Nimustine Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


DNA Interstrand Crosslinking Efficiency: ACNU Versus BCNU, CCNU, and FTMS

In a quantitative analysis using HPLC-ESI-MS/MS to measure dG–dC interstrand crosslinks in calf thymus DNA, ACNU exhibited a crosslinking level of approximately 2.5-fold higher than BCNU and >10-fold higher than CCNU after 8 hours of treatment [1]. Across all time points assessed, ACNU induced the highest absolute level of ICLs among the four clinically relevant CENUs evaluated. Notably, ACNU achieves this superior crosslinking efficiency despite possessing the shortest aqueous half-life within the group, indicating that crosslinking activity is not merely a function of drug stability but rather of intrinsic molecular reactivity [1].

DNA crosslinking HPLC-MS/MS CENU comparative potency

Cytotoxic Potency in MGMT-Deficient Cellular Contexts: ACNU Versus BCNU

In tumor cell lines naturally deficient in O⁶-alkylguanine-DNA alkyltransferase (O⁶-AGT, synonymous with MGMT), BCNU has been reported to exhibit approximately 6- to 8-fold lower cytotoxic potency compared to ACNU [1]. Following pharmacological depletion of MGMT using O⁶-benzylguanine (O⁶-BG) across seven tumor cell lines with baseline MGMT activity ranging from 40 to 360 fmol/mg protein, the cytotoxic potency of ACNU—as assessed by comparison of IC50 values—was significantly higher than that of BCNU (p = 0.016) [1]. This differential sensitivity is clinically relevant given that MGMT promoter methylation status, which correlates with reduced MGMT expression, is a key determinant of alkylating agent efficacy in glioblastoma.

MGMT cytotoxicity drug resistance IC50 comparison

In Vivo Antitumor Efficacy in High-Grade Glioma Xenografts: ACNU Versus BCNU at Equitoxic Doses

In preclinical xenograft models using human high-grade glioma tissue implanted in nude mice, ACNU demonstrated significantly superior tumor growth inhibition compared to BCNU when administered at equitoxic dose levels. In the Li-xenograft (astrocytoma grade III/IV), ACNU treatment produced a mean tumor growth delay of 18.7 days versus 2.4 days for BCNU (p < 0.01) at the LD₁₀ dose for both agents [1]. In the Re-xenograft, growth delays of 18.0 days (ACNU) versus 14.0 days (BCNU) were observed (p < 0.001), while in the Oe-xenograft (oligodendroglioma grade III), ACNU achieved a growth delay exceeding 27.0 days compared to 14.2 days for BCNU (p < 0.02), both at an equitoxic dose of 33 mg/kg i.p. [1]. These data indicate a reproducible therapeutic advantage for ACNU across multiple high-grade glioma subtypes in vivo.

xenograft growth delay astrocytoma in vivo efficacy

MGMT Expression as a Predictive Biomarker for ACNU Response in Glioblastoma

Immunohistochemical analysis of glioblastoma (GBM) tissue samples from patients treated with ACNU-based chemotherapy revealed a correlation between MGMT protein expression and therapeutic resistance. GBM specimens exhibiting strong MGMT staining intensity demonstrated reduced responsiveness to ACNU-based regimens compared to those with low MGMT expression [1]. This observation aligns with the mechanistic understanding that MGMT repairs the O⁶-chloroethylguanine precursor lesion before it can convert to a cytotoxic ICL. Consequently, simple immunohistochemical assessment of MGMT expression may serve as a practical tool to guide the selection of ACNU versus alternative treatment modalities [1].

MGMT immunohistochemistry biomarker treatment stratification

Recommended Research and Procurement Application Scenarios for Nimustine Hydrochloride Based on Quantitative Differentiation Evidence


In Vitro Mechanistic Studies of Chloroethylnitrosourea-Induced DNA Interstrand Crosslinking

ACNU is the optimal CENU for investigations requiring maximal DNA interstrand crosslink (ICL) yield with minimal incubation time. Its demonstrated crosslinking activity exceeds that of BCNU, CCNU, and FTMS at all time points in quantitative HPLC–ESI-MS/MS assays [1], making it particularly suitable for time-course studies of ICL formation, repair kinetics, and downstream DNA damage response signaling in cell-free or cellular systems. Researchers studying homologous recombination or nucleotide excision repair pathways may benefit from the robust and reproducible ICL induction profile of ACNU [2].

MGMT-Deficient or MGMT-Depleted Tumor Model Cytotoxicity Screening

Given the 6- to 8-fold higher cytotoxic potency of ACNU relative to BCNU in MGMT-deficient cell lines and the statistically significant superiority (p = 0.016) following pharmacological MGMT depletion with O⁶-BG [1], ACNU is the preferred nitrosourea for high-throughput cytotoxicity screening in glioblastoma or other CNS tumor cell lines characterized by MGMT promoter hypermethylation. This scenario includes co-treatment studies with MGMT inhibitors or evaluation of novel agents in TMZ-resistant, MGMT-deficient backgrounds [2].

In Vivo Preclinical Efficacy Evaluation in Orthotopic High-Grade Glioma Models

ACNU has demonstrated statistically significant superiority over BCNU in multiple human high-grade glioma xenograft models at equitoxic doses, including a >7.8-fold greater growth delay in the Li-xenograft (18.7 vs. 2.4 days, p < 0.01) and >1.9-fold greater delay in the Oe-xenograft (>27.0 vs. 14.2 days, p < 0.02) [1]. Researchers employing orthotopic or subcutaneous xenograft models of astrocytoma or oligodendroglioma for preclinical therapeutic evaluation should consider ACNU as the reference nitrosourea comparator arm based on this established in vivo efficacy advantage.

Convection-Enhanced Delivery (CED) Formulation Development for Local CNS Administration

In contrast to the typical lipophilic profile of nitrosoureas that facilitates BBB penetration, ACNU exhibits hydrophilic properties that have been exploited in convection-enhanced delivery (CED) approaches for local CNS tumor treatment [1]. Preclinical studies evaluating CED of ACNU in rodent brain tumor models have demonstrated safety, efficacy in controlling tumor growth, and preservation of neurological function [2]. This distinct physicochemical property—combined with the compound's established crosslinking potency—positions ACNU as a candidate for formulation development in local delivery systems targeting brainstem glioma or spinal cord tumors where systemic toxicity limits conventional nitrosourea use [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nimustine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.